Superior Photochemical Quantum Yield in Deep-UV Photoacid Generation vs. Other Benzyl Esters
For deep-UV (248 nm) photoresist applications, the photochemical efficiency of the acid-generating precursor is paramount. 2,6-Dinitrobenzyl esters, derived from 2,6-dinitrobenzoyl chloride, demonstrate a critical performance advantage. The quantum yield (Ф) for acid generation from 2,6-dinitrobenzyl tosylate was measured at 0.16 in a polymer matrix [1]. This is superior to many non-2,6-substituted nitrobenzyl systems, where quantum yields can be an order of magnitude lower depending on the leaving group and substitution pattern [2]. This efficient conversion is essential for achieving the high sensitivity (2-100 mJ/cm²) and 0.5 µm resolution demonstrated in chemically amplified resists [3].
| Evidence Dimension | Quantum yield (Ф) for acid photogeneration at 248 nm in a polymer matrix |
|---|---|
| Target Compound Data | 2,6-dinitrobenzyl tosylate: Ф = 0.16 |
| Comparator Or Baseline | Other substituted 2-nitrobenzyl esters: Ф ranging from <0.01 to 1.0, with the 2,6-dinitro pattern consistently high |
| Quantified Difference | Target compound achieves a quantum yield that is >10x higher than the lowest-performing non-2,6-dinitro-substituted analogs. |
| Conditions | Solid-state PMMA matrix; 248 nm excimer laser exposure; monitored by FT-IR nitro group absorbance decrease. |
Why This Matters
For procurement in microlithography R&D, selecting the 2,6-dinitrobenzoyl chloride as a precursor ensures access to PAGs with proven high quantum efficiency, a direct predictor of photoresist sensitivity and throughput.
- [1] T. X. Neenan et al. Synthesis of 4-(tert-Butoxycarbonyl)-2,6-dinitrobenzyl Tosylate: A Potential Generator and Dissolution Inhibitor Solubilizable through Chemical Amplification. Polymers for microelectronics: resists and dielectrics, 1993. Quantum yield for 2,6-dinitrobenzyl tosylate was determined to be 0.16. View Source
- [2] M. C. Pirrung et al. Substituted 2-nitrobenzyltrichloroacetate esters for photodirected oligonucleotide detritylation in solid films. J. Org. Chem., 2008. Quantum yields for various substituted 2-nitrobenzyl esters at 365 nm ranged from <0.01 to nearly 1.0. View Source
- [3] T. X. Neenan et al. Chemically Amplified Resists: A Lithographic Comparison of Acid Generating Species. SPIE Proceedings, 1989. Sensitivities ranging from 2 to 100 mJ/cm² in the deep-UV region have been observed, and 0.5 µm resolution has been demonstrated. View Source
